Superior Antiproliferative Potency: Phenoxodiol vs. Genistein in Cancer Cell Lines
Phenoxodiol exhibits significantly greater antiproliferative activity compared to its structural analog genistein. In a direct comparison across prostate cancer cell lines, Phenoxodiol was reported to be 5- to 20-fold more potent than genistein in inhibiting cell proliferation [1]. This potency differential is further supported by cross-study analysis in the DU145 prostate cancer cell line: Phenoxodiol demonstrates an IC50 of 8±1 μM [2], while genistein shows an IC50 of approximately 30 μM under comparable assay conditions [3].
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | 8±1 μM (Phenoxodiol in DU145 cells) |
| Comparator Or Baseline | ~30 μM (Genistein in DU145 cells) |
| Quantified Difference | Phenoxodiol is approximately 3.75-fold more potent than genistein in DU145 cells; overall reported 5-20 fold greater potency. |
| Conditions | DU145 prostate cancer cell line; cell viability/proliferation assays; Phenoxodiol data from De Souza et al. 2009; Genistein data from CNKI study. |
Why This Matters
Researchers requiring maximal on-target antiproliferative effects at lower concentrations should select Phenoxodiol over genistein to minimize potential off-target effects associated with higher dosing of the less potent analog.
- [1] Mahoney S, Hisheh S, Brown D, Kelly G, Millward M, Dharmarajan A. The effects of phenoxodiol on apoptotic pathways in prostate cancer cells. Cancer Res. 2006 Apr 15;66(8_Supplement):1098. View Source
- [2] de Souza PL. Preclinical and phase I studies of phenoxodiol: a translational approach for the development of a novel isoflavone for the treatment of prostate cancer. PhD Thesis, University of New South Wales; 2009. View Source
- [3] THE INHIBITORY EFFECT OF GENISTEIN ON PROSTATE DU145 CANCER CELLS AND ITS MECHANISM. CNKI Study. (Accessed via search result). View Source
